4-Ethoxy-1H-indole-7-carboxamide

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

4-Ethoxy-1H-indole-7-carboxamide (CAS 1253792-52-7) is a heterocyclic organic compound belonging to the indole carboxamide class, with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol. This compound features an ethoxy substituent at the 4-position and a carboxamide moiety at the 7-position of the indole nucleus, a scaffold recognized for its broad utility in medicinal chemistry.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 1253792-52-7
Cat. No. B596717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-1H-indole-7-carboxamide
CAS1253792-52-7
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESCCOC1=C2C=CNC2=C(C=C1)C(=O)N
InChIInChI=1S/C11H12N2O2/c1-2-15-9-4-3-8(11(12)14)10-7(9)5-6-13-10/h3-6,13H,2H2,1H3,(H2,12,14)
InChIKeyAIJHPGFJRRPOBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-1H-indole-7-carboxamide CAS 1253792-52-7: A Defined Indole Carboxamide Building Block for Pharmaceutical Synthesis


4-Ethoxy-1H-indole-7-carboxamide (CAS 1253792-52-7) is a heterocyclic organic compound belonging to the indole carboxamide class, with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . This compound features an ethoxy substituent at the 4-position and a carboxamide moiety at the 7-position of the indole nucleus, a scaffold recognized for its broad utility in medicinal chemistry . As a member of the 4-alkoxyindole-7-carboxamide family, it serves as a valuable synthetic intermediate for constructing more complex, diversely functionalized indole derivatives [1].

Workflow Indole library synthesis via 4-alkoxy-7-carboxamide scaffold
Selection Building block with established scalable synthetic route
Context Kinase inhibitor lead optimization and structure-activity relationship studies

Why 4-Ethoxy-1H-indole-7-carboxamide (1253792-52-7) Cannot Be Directly Substituted by Other Indole-7-carboxamides in Kinase-Targeted Synthesis


Within the indole-7-carboxamide class, specific substitution patterns critically dictate biological activity and physicochemical properties. The 4-ethoxy group in 4-Ethoxy-1H-indole-7-carboxamide is a key determinant of its utility as a synthetic intermediate, particularly in the preparation of kinase inhibitors [1]. Literature on 3,5-disubstituted-indole-7-carboxamides demonstrates that even minor alterations in substituents can dramatically affect in vivo activity, ligand efficiency, and oral bioavailability [2]. Consequently, replacing 4-Ethoxy-1H-indole-7-carboxamide with a generic indole-7-carboxamide or a 4-methoxy analog would likely alter the downstream product's pharmacokinetic and pharmacodynamic profile, rendering it unsuitable for structure-activity relationship (SAR) studies or lead optimization programs [3].

4‑Alkoxy substitution critically influences downstream pharmacological profile; analog replacement may alter SAR outcomes.
Indole‑7‑carboxamide isomer specificity: 2‑carboxamide isomers may not engage kinase targets similarly.
Synthetic route validated for 4‑ethoxy; other alkoxy analogs may require de novo route development, increasing time and cost.

Quantitative Differentiators for 4-Ethoxy-1H-indole-7-carboxamide CAS 1253792-52-7 vs. Structural Analogs


Synthetic Versatility: Established Scalable Route for 4-Alkoxyindole-7-carboxamides

4-Ethoxy-1H-indole-7-carboxamide belongs to the 4-alkoxyindole-7-carboxamide family, for which a scalable, two-strategy synthetic approach has been reported, employing either a Bartoli indole synthesis or a sequential regioselective use of chlorosulfonyl isocyanate [1]. This published methodology provides a verified, reproducible pathway for accessing this specific substitution pattern. In contrast, many alternative indole-7-carboxamides with different alkoxy groups (e.g., 4-methoxy) or lacking the 7-carboxamide handle may require de novo route development, adding significant time and cost to a research program.

Synthetic Route
Class‑level inference
Scalable two‑strategy methodology (Bartoli or chlorosulfonyl isocyanate) vs. generic indole‑7‑carboxamide requiring de novo route
Supports accelerated lead optimization with pre‑validated synthesis
Quantitative yields not detailed; data to verify for scale‑up
Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

Purity Specification for Reproducible Biological Assays: ≥98% vs. Industry Standard 95%

Commercial sourcing of 4-Ethoxy-1H-indole-7-carboxamide (CAS 1253792-52-7) is available with a minimum purity of 98% (NLT 98%) . This contrasts with a common industry baseline purity of 95% for many catalog building blocks . The higher purity specification is critical for obtaining reliable and interpretable results in biological assays, as impurities at the 5% level can confound dose-response relationships and lead to false positives in early-stage screening .

Purity Specification
Head‑to‑head
≥98% vs. industry baseline 95%
Higher initial purity supports reproducible biological assay data
Vendor datasheet specification; repurification may still be needed
Analytical Chemistry Quality Control Biological Assay

Kinase Inhibitor Scaffold: Class-Level Evidence for IKK2 Inhibition

Indole-7-carboxamide derivatives, including those with 4-position substitution, are explicitly claimed as inhibitors of IKK2 (IKKβ) kinase activity in patent literature [1]. While 4-Ethoxy-1H-indole-7-carboxamide itself is a synthetic intermediate, its core scaffold is a recognized pharmacophore for IKK2 inhibition, a validated target in autoimmune and inflammatory diseases [2]. This contrasts with other indole isomers (e.g., indole-2-carboxamides) which may not exhibit the same kinase inhibition profile, underscoring the importance of the 7-carboxamide regioisomer [3].

Kinase Target Engagement
Class‑level inference
Indole‑7‑carboxamide scaffold claimed as IKK2 inhibitor vs. indole‑2‑carboxamide scaffold with different profile
Regiospecific pharmacophore accelerates IKK2 hit‑to‑lead studies
Specific IC₅₀ data available in patent for elaborated derivatives
Kinase Inhibition Inflammation Autoimmune Disease

C6 Functionalization Handle: Chemoselective Alkenylation of Indole-7-carboxamides

The indole-7-carboxamide motif serves as an effective directing group for ruthenium(II)-catalyzed chemo- and regioselective C6 alkenylation, enabling the late-stage diversification of this scaffold [1]. This synthetic handle is a distinct advantage of the 7-carboxamide regioisomer compared to indoles lacking this functionality, which may require pre-functionalization or suffer from lower regioselectivity. The 4-ethoxy substituent is expected to be compatible with this transformation, providing a pathway to elaborate 4,6,7-trisubstituted indole analogs.

C–H Functionalization
Class‑level inference
Ru(II)‑catalyzed chemo‑ and regioselective C6 alkenylation directed by 7‑carboxamide
Enables late‑stage diversification for SAR exploration
Compatibility with 4‑ethoxy expected; data to verify
C-H Activation Late-Stage Functionalization Catalysis

Physicochemical Profile for Drug Design: Calculated LogP and Solubility vs. 4-Methoxy Analog

The 4-ethoxy group in 4-Ethoxy-1H-indole-7-carboxamide (C₁₁H₁₂N₂O₂) confers a higher calculated lipophilicity (cLogP) compared to the 4-methoxy analog (C₁₀H₁₀N₂O₂). This difference in lipophilicity can translate into improved membrane permeability for the final drug candidate, a critical parameter for oral bioavailability . Conversely, the ethoxy analog may exhibit slightly lower aqueous solubility than its methoxy counterpart, a trade-off that medicinal chemists can leverage to fine-tune the ADME properties of a lead series.

Lipophilicity Modulation
Cross‑study comparable
Higher cLogP for 4‑ethoxy vs. 4‑methoxy analog (incremental increase)
Alkoxy group tunes drug‑likeness and permeability profile
Quantitative cLogP not calculated in source; based on structure
ADME Lipophilicity Drug-likeness

Procurement-Driven Application Scenarios for 4-Ethoxy-1H-indole-7-carboxamide (1253792-52-7)


Kinase Inhibitor Lead Optimization (IKK2/IKKβ)

Utilize 4-Ethoxy-1H-indole-7-carboxamide as a key starting material for synthesizing a focused library of IKK2 inhibitors. The 7-carboxamide moiety provides a validated pharmacophore for this target class, while the 4-ethoxy group serves as a tunable handle for modulating lipophilicity and downstream ADME properties. This approach accelerates SAR studies for inflammatory and autoimmune disease targets [REFS-1, REFS-2].

Late-Stage Diversification via C6 Alkenylation

Employ the indole-7-carboxamide core of this compound as a directing group for ruthenium-catalyzed C6 alkenylation. This chemoselective C-H activation strategy allows for the rapid generation of C6-alkenyl-4-ethoxyindole-7-carboxamide analogs, expanding chemical space without requiring de novo synthesis of the indole core [3].

Synthesis of 3-Cyano-4-ethoxyindole-7-carboxamide Intermediates

Follow the established, scalable synthetic route using chlorosulfonyl isocyanate to install a 3-cyano group onto 4-Ethoxy-1H-indole-7-carboxamide. This transformation yields 4-alkoxy-3-cyanoindole-7-carboxamides, which are advanced intermediates for constructing highly functionalized, trisubstituted indoles with potential as novel kinase inhibitors or other therapeutic agents [4].

Application
Selection Property
Validation Focus
IKK2 inhibitor lead optimization
4‑Alkoxy‑7‑carboxamide pharmacophore
IKK2 inhibition assay and ADME profiling
C6 late‑stage diversification
7‑Carboxamide directing group
Chemoselective C–H alkenylation efficiency
3‑Cyanoindole intermediate synthesis
Established scalable cyanation route
Yield and purity of trisubstituted indole products

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